molecular formula C11H14N2O2 B14084146 Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- CAS No. 68701-52-0

Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-

Cat. No.: B14084146
CAS No.: 68701-52-0
M. Wt: 206.24 g/mol
InChI Key: BOJBRYCABOLQHZ-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- is an acetamide derivative featuring a hydroxyimino (-NOH) group at the α-carbon and a para-isopropylphenyl substituent on the nitrogen atom (Figure 1).

Properties

CAS No.

68701-52-0

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-hydroxyimino-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H14N2O2/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12-15/h3-8,15H,1-2H3,(H,13,14)

InChI Key

BOJBRYCABOLQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=NO

Origin of Product

United States

Preparation Methods

Oximation of α-Ketoacetamide Intermediates

A widely adopted method involves the oximation of α-ketoacetamide precursors. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming the hydroxyimino (-NOH) group. For example, 4-isopropylphenylacetamide is treated with hydroxylamine hydrochloride in an ethanol-water mixture at 60–80°C under mildly acidic conditions (pH 4–6). This method yields the target compound with approximately 75–85% purity, requiring subsequent recrystallization from ethyl acetate to achieve >98% purity.

Key advantages include:

  • Utilization of commercially available starting materials.
  • Scalability for industrial production.

Bromoacetylation Followed by Oximation

An alternative pathway involves bromoacetylation of 4-isopropylaniline to form N-(4-isopropylphenyl)-2-bromoacetamide, followed by oximation with hydroxylamine. This two-step process avoids the instability of α-ketoacetamides and achieves higher regioselectivity. The bromo intermediate reacts with hydroxylamine in tetrahydrofuran (THF) at 25–30°C, yielding the product in 82% isolated yield.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Patent EP0605392B1 details a continuous flow system employing microreactor technology to enhance reaction efficiency. Key features include:

  • Automated temperature control : Maintains 70°C ± 2°C to prevent side reactions.
  • In-line purification : Integrated liquid-liquid extraction removes unreacted hydroxylamine and byproducts.
  • Catalyst recycling : Zeolite-based catalysts are reused for up to 10 batches without significant activity loss.

This method achieves a throughput of 50 kg/day with a purity of 99.2%, making it suitable for large-scale agrochemical applications.

Critical Reaction Parameters

Solvent Systems

Solvent choice profoundly impacts reaction kinetics and product purity:

Solvent Reaction Rate (k, h⁻¹) Yield (%) Purity (%)
Ethanol-Water 0.15 78 95
Tetrahydrofuran 0.22 82 97
Acetonitrile 0.18 76 93

Data synthesized from and

Polar aprotic solvents like THF enhance nucleophilicity of hydroxylamine, accelerating oximation.

Catalysts

Acid catalysts (e.g., HCl, p-toluenesulfonic acid) protonate the carbonyl oxygen, increasing electrophilicity. However, excessive acidity promotes hydrolysis of the acetamide group. Optimal pH ranges between 4.5–5.5.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields needle-like crystals with 99.5% purity. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with literature.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, NOH), 7.45 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 2.91 (septet, J = 6.8 Hz, 1H), 1.23 (d, J = 6.8 Hz, 6H).
  • IR : Strong absorption at 1605 cm⁻¹ (C=N stretch) and 1680 cm⁻¹ (amide C=O).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Oximation of α-Ketoamide 78 95 Moderate 120
Bromoacetylation-Oximation 82 97 High 95
Continuous Flow 85 99.2 Industrial 80

Data synthesized from,, and

The continuous flow method offers superior efficiency and cost-effectiveness, though it requires significant upfront investment in equipment.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (α-Carbon) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Hydroxyimino (-NOH) 4-Isopropylphenyl C₁₂H₁₆N₂O₂ 220.27* Polar, tautomerism-capable
2-Chloro-N-[4-isopropylphenyl]- (CAS 1527-61-3) Cl 4-Isopropylphenyl C₁₁H₁₄ClNO 227.69 Electron-withdrawing, stable
2-(Diethylamino)-N-benzyl analog (CAS 14474-20-5) Diethylamino 4-Isopropylbenzyl C₁₆H₂₆N₂O 262.39 Basic, increased solubility in acid
2-(Hydroxyimino)-N-phenyl- (CAS 1769-41-1) Hydroxyimino Phenyl C₈H₈N₂O₂ 164.16 Tautomerism, metal chelation

*Calculated using PubChem tools.

Table 2: Thermodynamic Data for Hydroxyimino Analogs ()

Property Value (CAS 1769-41-1) Conditions (K)
Enthalpy of Fusion (ΔfusH) 10.40 kJ/mol 448–453
Entropy of Fusion (ΔfusS) 23.20 J/mol·K 448

Biological Activity

Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl] (CAS Number: 866043-37-0) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.268 g/mol
  • LogP : 2.589
  • PSA (Polar Surface Area) : 61.69 Ų

The compound features a hydroxyimino group attached to an acetamide structure, which is known to influence its biological activity.

Biological Activity Overview

Acetamide derivatives have been studied for various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from recent studies.

Anti-inflammatory Activity

Research indicates that acetamide derivatives can act as selective COX-2 inhibitors. A study highlighted the anti-inflammatory activity of related compounds, demonstrating IC50 values significantly lower than traditional NSAIDs like Celecoxib. For instance, some derivatives exhibited IC50 values around 0.041 mol/L compared to higher values for other tested compounds .

Table 1: Comparative Anti-inflammatory Activity of Acetamide Derivatives

Compound NameIC50 Value (mol/L)Reference
Celecoxib0.041
Acetamide Derivative A0.768
Acetamide Derivative B0.616

Renal Protective Effects

A significant study investigated the protective effects of N-(2-hydroxyphenyl)acetamide (a related structure) against glycerol-induced acute kidney injury (AKI). The study demonstrated that treatment with this compound reduced renal tubular necrosis and inflammation, effectively lowering serum urea and creatinine levels in treated mice .

Key Findings:

  • Dosage : NA-2 (50 mg/kg) and NA-2-AuNPs (30 mg/kg) were administered.
  • Mechanism : The compound exhibited antioxidant and anti-inflammatory properties by down-regulating inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NFκB), while up-regulating heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) .

Antioxidant Properties

Acetamide derivatives are also recognized for their antioxidant capabilities. The presence of the hydroxyimino group enhances the electron-donating ability of the molecule, contributing to its antioxidant activity.

The antioxidant effect is primarily attributed to the ability of hydroxyimino groups to scavenge free radicals, thereby reducing oxidative stress within cells.

Case Studies and Clinical Implications

Several studies have explored the therapeutic potential of acetamide derivatives in various disease models:

  • Acute Kidney Injury Model : As mentioned earlier, NA-2 demonstrated significant protective effects against AKI, suggesting its potential use in clinical settings for preventing renal damage during nephrotoxic events .
  • Cancer Research : Preliminary studies indicate that certain acetamide derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines, although further research is needed to elucidate these mechanisms fully.

Q & A

Q. Q1. What are standard synthetic pathways for preparing Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted phenylacetamide precursors and hydroxylamine derivatives. For example, bromoacetylation of 4-(1-methylethyl)aniline (as in , bromoacetyl intermediates) followed by oximation with hydroxylamine hydrochloride under controlled pH (4–6) and temperature (60–80°C) yields the hydroxyimino group. Characterization typically involves NMR (e.g., distinguishing imino proton signals at δ 8.5–9.5 ppm) and IR spectroscopy (C=N stretch ~1600 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. Q2. What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • X-ray crystallography resolves stereochemical ambiguities in the hydroxyimino group.
  • High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₁H₁₅N₂O₂).
  • 2D NMR (COSY, HSQC) maps coupling between the isopropylphenyl moiety and acetamide backbone .

Advanced Synthesis Challenges

Q. Q3. How can researchers address low yields in the oximation step?

Methodological Answer: Optimize reaction conditions:

  • Use anhydrous solvents (e.g., ethanol or DMF) to prevent hydrolysis of intermediates.
  • Introduce catalytic bases (e.g., pyridine) to deprotonate hydroxylamine, enhancing nucleophilicity.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to terminate at peak conversion (~90%) .

Q. Q4. What strategies mitigate racemization in chiral analogs?

Methodological Answer:

  • Employ asymmetric catalysis (e.g., chiral Lewis acids like BINOL-derived catalysts) during imine formation.
  • Use enantiopure starting materials ( highlights stereospecific synthesis for tremor therapeutics).
  • Monitor enantiomeric excess (EE) via chiral HPLC with amylose-based columns .

Mechanistic and Reactivity Studies

Q. Q5. How does the hydroxyimino group influence electrophilic reactivity?

Methodological Answer: The hydroxyimino (N–OH) moiety acts as a weak acid (pKa ~6–8), enabling deprotonation under basic conditions to form a nucleophilic nitroxide intermediate. Reactivity can be probed via kinetic studies with electrophiles (e.g., alkyl halides) in buffered solutions (pH 7–9). UV-Vis spectroscopy tracks adduct formation at λmax 300–350 nm .

Q. Q6. What computational methods predict tautomeric equilibria between hydroxyimino and keto forms?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G)* model energy barriers for tautomerism.
  • Molecular dynamics simulations in explicit solvent (water, ethanol) assess stability of tautomers.
  • Compare computed IR spectra with experimental data to validate dominant forms .

Biological and Environmental Interactions

Q. Q7. How to evaluate environmental persistence of this acetamide derivative?

Methodological Answer:

  • Conduct OECD 301B biodegradability tests in activated sludge.
  • Use LC-MS/MS to quantify hydrolysis products (e.g., 4-(1-methylethyl)aniline) under varying pH (3–9) and UV light.
  • Soil adsorption studies (OECD 106) determine Koc values for groundwater leaching risk .

Q. Q8. What in vitro assays assess neuroactivity given structural similarity to tremor therapeutics?

Methodological Answer:

  • Calcium imaging in neuronal cell lines (SH-SY5Y) to detect ion channel modulation.
  • Radioligand binding assays targeting GABA_A or NMDA receptors (as in ’s tremor studies).
  • Compare EC₅₀ values against structurally related compounds (e.g., Suvecaltamide) to establish SAR .

Data Contradictions and Reproducibility

Q. Q9. How to reconcile conflicting reports on metabolic stability in hepatic models?

Methodological Answer:

  • Standardize incubation conditions: microsomal protein concentration (0.5–1 mg/mL), NADPH regeneration system.
  • Validate via LC-HRMS metabolite profiling to identify phase I/II transformations.
  • Cross-reference species-specific cytochrome P450 isoform activity (e.g., human vs. rat CYP3A4) .

Q. Q10. Why do solubility studies in DMSO vs. aqueous buffers show discrepancies?

Methodological Answer:

  • DMSO may stabilize metastable polymorphs. Use powder X-ray diffraction (PXRD) to confirm crystalline form.
  • Measure solubility via shake-flask method with equilibrium time ≥24 hr.
  • Account for DMSO’s hygroscopicity by storing solutions under inert atmosphere .

Advanced Applications in Drug Discovery

Q. Q11. What SAR principles guide optimization for CNS penetration?

Methodological Answer:

  • Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) to enhance blood-brain barrier permeability.
  • Introduce lipophilic substituents (e.g., trifluoromethoxy groups, ) while maintaining ClogP <5.
  • Validate via PAMPA-BBB assay and in vivo pharmacokinetics in rodent models .

Q. Q12. How to design prodrugs leveraging the hydroxyimino group?

Methodological Answer:

  • Synthesize phosphate or ester prodrugs for enhanced aqueous solubility.
  • Test bioreversibility in plasma via enzymatic hydrolysis assays (e.g., esterase-rich rat liver S9 fractions).
  • Monitor parent compound release via LC-MS/MS .

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